(1-(2-(2,6-Dimethylphenoxy)ethyl)piperidin-4-yl)bis(4-fluorophenyl)methanol
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Overview
Description
Preparation Methods
The synthesis of LAS-30538 involves several steps. The key starting material is 2,6-dimethylphenol, which undergoes an etherification reaction with 2-chloroethylamine to form 2-(2,6-dimethylphenoxy)ethylamine. This intermediate is then reacted with alpha,alpha-bis-(p-fluorophenyl)-4-piperidone under reductive amination conditions to yield LAS-30538
Chemical Reactions Analysis
LAS-30538 primarily undergoes reactions typical of calcium channel blockers. It can participate in oxidation and reduction reactions, as well as substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
LAS-30538 has been extensively studied for its cardiovascular effects. It has shown potent vasodilator activity in various animal models, including rat perfused hindlimbs and guinea-pig papillary muscles . In addition to its cardiovascular applications, LAS-30538 has been investigated for its potential to inhibit insulin secretion, making it a candidate for the treatment of hyperinsulinaemia . Its unique properties also make it a valuable tool in pharmacological research to study calcium channel blockers and their effects on vascular smooth muscle .
Mechanism of Action
LAS-30538 exerts its effects by blocking voltage-gated calcium channels in vascular smooth muscle cells. This inhibition prevents calcium ions from entering the cells, leading to relaxation of the vascular smooth muscle and subsequent vasodilation . The molecular targets of LAS-30538 are the L-type calcium channels, which are crucial for the contraction of vascular smooth muscle .
Comparison with Similar Compounds
LAS-30538 is similar to other calcium channel blockers such as verapamil, nifedipine, and diltiazem. it has been found to cause less cardiodepression and bradycardia compared to verapamil, making it potentially safer for patients with cardiovascular diseases . Other similar compounds include flunarizine and diazoxide, but LAS-30538 has shown unique properties in inhibiting insulin secretion, which sets it apart from these compounds .
Properties
CAS No. |
145067-04-5 |
---|---|
Molecular Formula |
C28H31F2NO2 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
[1-[2-(2,6-dimethylphenoxy)ethyl]piperidin-4-yl]-bis(4-fluorophenyl)methanol |
InChI |
InChI=1S/C28H31F2NO2/c1-20-4-3-5-21(2)27(20)33-19-18-31-16-14-24(15-17-31)28(32,22-6-10-25(29)11-7-22)23-8-12-26(30)13-9-23/h3-13,24,32H,14-19H2,1-2H3 |
InChI Key |
BIZCZAJFIUSFDU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O |
Appearance |
Solid powder |
Key on ui other cas no. |
145067-04-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(2-(2,6-dimethylphenoxy)ethyl)-alpha,alpha-bis-(p-fluorophenyl)-4-piperidine methanol LAS 30538 LAS-30538 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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